3-Fluoro-5,7-dimethyladamantan-1-amine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Fluoro-5,7-dimethyladamantan-1-amine hydrochloride is a chemical compound with a unique structure that includes a fluorine atom and two methyl groups attached to an adamantane backbone
Preparation Methods
The synthesis of 3-Fluoro-5,7-dimethyladamantan-1-amine hydrochloride typically involves multiple steps. One common method includes the fluorination of 5,7-dimethyladamantan-1-amine, followed by the conversion to its hydrochloride salt. Industrial production methods may involve optimized reaction conditions to ensure high yield and purity. Specific details on the synthetic routes and reaction conditions are often proprietary and may vary depending on the manufacturer .
Chemical Reactions Analysis
3-Fluoro-5,7-dimethyladamantan-1-amine hydrochloride can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert it to different amine derivatives.
Substitution: The fluorine atom can be substituted with other functional groups using appropriate reagents and conditions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. .
Scientific Research Applications
3-Fluoro-5,7-dimethyladamantan-1-amine hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: Researchers study its interactions with biological systems to understand its potential as a therapeutic agent.
Industry: The compound’s unique properties make it useful in the development of advanced materials and coatings
Mechanism of Action
The mechanism of action of 3-Fluoro-5,7-dimethyladamantan-1-amine hydrochloride involves its interaction with specific molecular targets. In the context of neurological applications, it may act as an antagonist to N-methyl-D-aspartate (NMDA) receptors, similar to memantine. This interaction helps regulate glutamate activity in the brain, which is crucial for preventing excitotoxicity and neuronal damage .
Comparison with Similar Compounds
3-Fluoro-5,7-dimethyladamantan-1-amine hydrochloride can be compared to other similar compounds, such as:
Memantine: Both compounds share a similar adamantane backbone and have applications in treating neurological disorders.
Amantadine: Another adamantane derivative used as an antiviral and antiparkinsonian agent.
Rimantadine: Similar to amantadine, used primarily as an antiviral drug. The uniqueness of this compound lies in its fluorine substitution, which can influence its pharmacokinetic and pharmacodynamic properties .
Properties
IUPAC Name |
3-fluoro-5,7-dimethyladamantan-1-amine;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20FN.ClH/c1-9-3-10(2)5-11(13,4-9)8-12(14,6-9)7-10;/h3-8,14H2,1-2H3;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RWYBBORMBIDYKG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CC3(CC(C1)(CC(C2)(C3)F)N)C.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21ClFN |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.75 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.